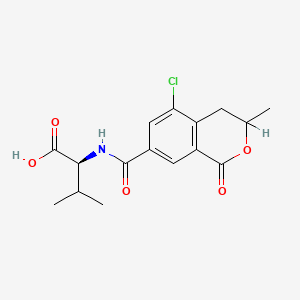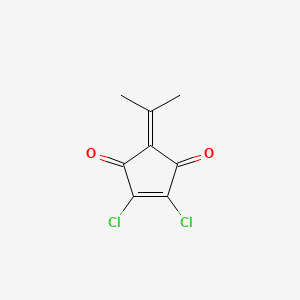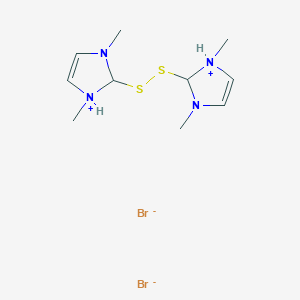![molecular formula C11H18O2 B14497633 (Bicyclo[3.3.1]nonan-1-yl)acetic acid CAS No. 63296-90-2](/img/structure/B14497633.png)
(Bicyclo[3.3.1]nonan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[331]nonan-1-yl)acetic acid is a bicyclic compound featuring a nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[3.3.1]nonan-1-yl)acetic acid typically involves the construction of the bicyclo[3.3.1]nonane core followed by functionalization to introduce the acetic acid moiety. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly useful for synthesizing the bicyclo[3.3.1]nonan-9-one cores, which can then be further functionalized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[3.3.1]nonan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the acetic acid moiety.
Substitution: Substitution reactions can introduce different substituents on the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(Bicyclo[3.3.1]nonan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Derivatives of bicyclo[3.3.1]nonane have shown promise as anticancer agents.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (Bicyclo[3.3.1]nonan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: This compound shares the bicyclic core but differs in functional groups.
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring system.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different chemical properties.
Uniqueness
(Bicyclo[3.3.1]nonan-1-yl)acetic acid is unique due to its specific combination of a bicyclic core and an acetic acid moiety. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
63296-90-2 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-(1-bicyclo[3.3.1]nonanyl)acetic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)8-11-5-1-3-9(7-11)4-2-6-11/h9H,1-8H2,(H,12,13) |
Clave InChI |
GQJZEGCWVLTTPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)



![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
